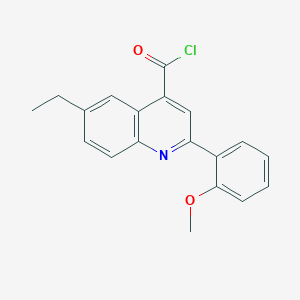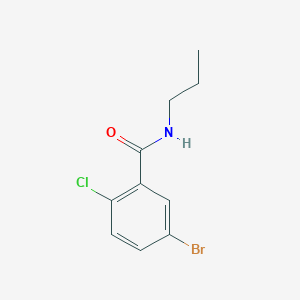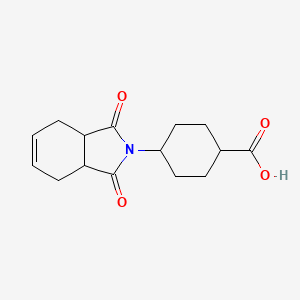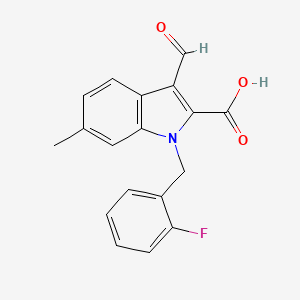
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
This would typically include the compound’s molecular formula, molecular weight, and possibly its structure. The compound appears to be an indole derivative, which means it contains a bicyclic structure of benzene and pyrrole rings.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reagents, reaction conditions, and steps involved.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, which can provide insights into its chemical properties and potential uses.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : A new method for the synthesis of 2-fluoroalkyl substituted indoles demonstrates the chemical versatility of fluorine-containing indole derivatives. This method allows for the preparation of various 2-fluoroalkyl substituted indole derivatives efficiently, highlighting the importance of fluorinated compounds in medicinal chemistry and material science (Wang & Ma, 2015).
Photophysical Studies : Research into the photophysical properties of new fluorescent indole derivatives synthesized from β-brominated dehydroamino acids indicates that these compounds are promising candidates for fluorescent probes. Their high fluorescence quantum yields and selectivity towards fluoride ions make them useful in sensor applications and molecular imaging (Pereira et al., 2010).
Biological Applications
Evaluation of Synthetic Cannabinoids : Studies on the biological evaluation of carboxamide-type synthetic cannabinoids reveal differences in enantiomer activities, underscoring the nuanced role of structural variations on receptor interactions. This research provides insights into the pharmacological properties of synthetic cannabinoids, which could inform the development of new therapeutic agents targeting the CB1/CB2 receptors (Doi et al., 2017).
Material Science Applications
Characterization of New Materials : The synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid and the crystal structures of their pyridinecarboxylic acid esters demonstrate the potential of fluorine-containing compounds in the development of new materials with specific electronic and structural properties. These findings could contribute to advancements in materials science, particularly in the design of organometallic complexes with tailored features (Yin et al., 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and how it could be modified to improve its properties or activity.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-11-6-7-13-14(10-21)17(18(22)23)20(16(13)8-11)9-12-4-2-3-5-15(12)19/h2-8,10H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGPREUTAYOPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3F)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




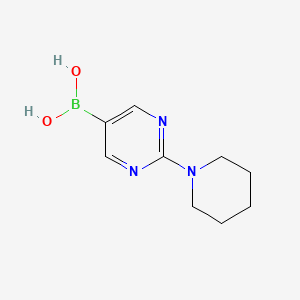
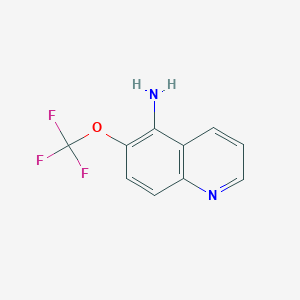
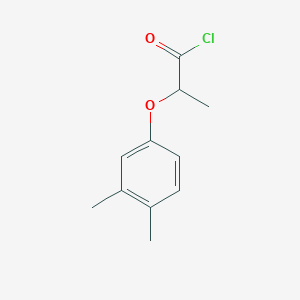
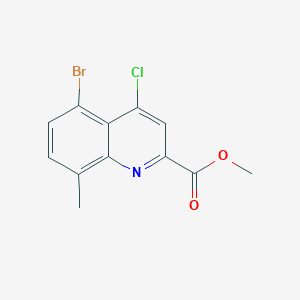
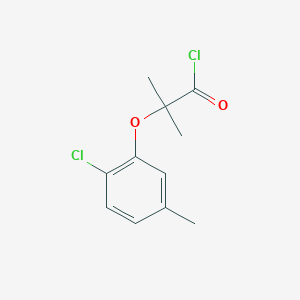
![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)
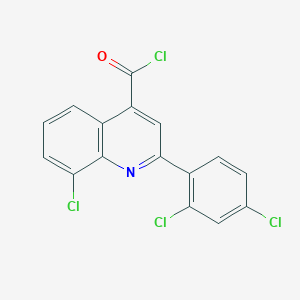
![3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454308.png)
